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molecular formula C13H16N2O4 B2437190 Tert-butyl 5-nitroindoline-1-carboxylate CAS No. 129488-25-1

Tert-butyl 5-nitroindoline-1-carboxylate

Cat. No. B2437190
M. Wt: 264.281
InChI Key: XAHXDZHKYXQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211923B2

Procedure details

6.8 g tert-butyl 5-nitro-2,3-dihydro-indole-1-carboxylate are dissolved in 120 ml of methanol. To this are added 600 mg of palladium on charcoal (10%) and the mixture is hydrogenated for 1.5 hours at ambient temperature. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:7]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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